molecular formula C17H16N2O6 B5630336 Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5630336
M. Wt: 344.32 g/mol
InChI Key: FMUNJBJUECZYOT-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C17H16N2O6 and a molecular weight of 344.32 g/mol . This compound is characterized by its complex structure, which includes a nitro group, an ethoxyphenyl group, and a carbamoyl group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, including nitration, esterification, and carbamoylation reactions. One common synthetic route starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the esterification of the resulting nitrobenzoic acid with methanol in the presence of a strong acid catalyst. Finally, the ethoxyphenyl carbamoyl group is introduced through a reaction with ethoxyphenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(4-ethoxyphenyl)carbamoyl]-4-nitrobenzoate
  • Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-aminobenzoate

Uniqueness

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro and carbamoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Nitro Group : Contributes to its reactivity and biological activity.
  • Carbamoyl Group : Enhances interaction with biological targets.
  • Ethoxyphenyl Group : May influence solubility and bioavailability.

The molecular formula is C16H18N2O4C_{16}H_{18}N_{2}O_{4}, indicating a complex structure conducive to various interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects .
  • Hydrogen Bonding : The carbamoyl and ethoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission .

Antimicrobial Properties

Research indicates that nitrobenzoate derivatives exhibit antimicrobial activities. This compound may possess similar properties, making it a candidate for further studies in antibacterial and antifungal applications .

Anti-inflammatory Effects

Nitro compounds, including those derived from nitrobenzoates, have been reported to exert anti-inflammatory effects. This suggests that this compound could be explored for its potential in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of nitrobenzoate derivatives have been documented, particularly their ability to inhibit tumor cell proliferation and induce apoptosis. This compound may share these properties, warranting investigation into its efficacy against various cancer cell lines .

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Biological Activity Findings
AntimicrobialDemonstrated activity against various pathogens.
AChE/BChE InhibitionIC50 values indicate effective inhibition (e.g., IC50 = 36.05 µM for AChE).
Anti-inflammatoryExhibited potential in reducing inflammation markers in vitro.
AnticancerInduced apoptosis in cancer cell lines; further studies needed for specificity.

Case Studies

  • Acetylcholinesterase Inhibition : A study showed that structurally similar compounds effectively inhibited AChE, suggesting that this compound could also serve as a potent inhibitor with implications for neurodegenerative diseases such as Alzheimer's .
  • Antiangiogenic Activity : Research on nitrobenzoate derivatives has revealed their ability to inhibit angiogenesis, which is crucial in tumor growth and metastasis. This opens avenues for exploring this compound in cancer therapeutics .

Properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-3-25-15-6-4-13(5-7-15)18-16(20)11-8-12(17(21)24-2)10-14(9-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNJBJUECZYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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